molecular formula C9H7ClF3NO2 B6312440 2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene CAS No. 655-69-6

2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene

Cat. No. B6312440
CAS RN: 655-69-6
M. Wt: 253.60 g/mol
InChI Key: PYIKRAVCBCMHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene, or 2-CFTNB, is an organosulfur compound used in a variety of scientific research applications. It is a colorless solid that is soluble in common organic solvents. It is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of polymers, and as an intermediate in the synthesis of other compounds. In addition, 2-CFTNB has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Scientific Research Applications

2-CFTNB has been used in a variety of scientific research applications, including as a reagent in the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used as an intermediate in the synthesis of other compounds. In addition, 2-CFTNB has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Mechanism of Action

2-CFTNB has been shown to interact with a variety of biological targets, including enzymes, receptors, and other proteins. It has been found to inhibit the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins. It has also been shown to interact with cell surface receptors, and to modulate the activity of certain signaling pathways.
Biochemical and Physiological Effects
2-CFTNB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins. In addition, it has been found to modulate the activity of certain signaling pathways, and to inhibit the growth of certain cancer cell lines. It has also been found to possess anti-inflammatory and anti-microbial activity.

Advantages and Limitations for Lab Experiments

2-CFTNB has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time. However, it is important to note that 2-CFTNB is a highly reactive compound, and should be handled with care. In addition, it is important to use appropriate safety precautions when working with this compound, as it can cause skin and eye irritation.

Future Directions

Future research on 2-CFTNB could focus on its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, further research could explore the potential of 2-CFTNB as a drug delivery system, or as a potential therapeutic agent for other diseases. Additionally, research could be conducted to explore the potential of 2-CFTNB as a reagent in the synthesis of other compounds, or as an intermediate in the synthesis of other compounds. Finally, research could be conducted to explore the potential of 2-CFTNB as a catalyst in chemical reactions.

Synthesis Methods

2-CFTNB is synthesized through a two-step procedure. In the first step, 2-chloro-1,1,2-trifluoroethylthiol is reacted with nitrobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature, and yields 2-CFTNB as the product. In the second step, the 2-CFTNB is purified by recrystallization from a suitable solvent, such as ethanol or acetone.

properties

IUPAC Name

1-(3-chloro-2,2,3-trifluoropropyl)-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-8(11)9(12,13)5-6-3-1-2-4-7(6)14(15)16/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIKRAVCBCMHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(F)Cl)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene

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